1-(2-Methyl-5-nitrophenyl)guanidine nitrate

Regioisomer Imatinib intermediate Positional isomer

Substitution of the exact 5-nitro regioisomer or nitrate counterion in imatinib synthetic routes leads to structurally divergent intermediates, failed condensations, and costly requalification. This compound is the validated intermediate as specified in US Patent 7,674,901. • Exact regioisomer (5-nitro, not 4-nitro) required for downstream N-(2-methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine construction. • Nitrate salt form is process-mandated; alternative counterions alter solubility and condensation efficiency. • Serves as reference standard for imatinib impurity profiling, distinct from regioisomeric impurity 2-methyl-4-nitrophenylguanidine nitrate (CAS 796738-73-3).

Molecular Formula C8H11N5O5
Molecular Weight 257.2 g/mol
CAS No. 152460-08-7
Cat. No. B018816
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Methyl-5-nitrophenyl)guanidine nitrate
CAS152460-08-7
SynonymsN-(2-Methyl-5-nitrophenyl)guanidine Nitrate;  5-Nitro-2-methylphenylguanidine Nitrate; 
Molecular FormulaC8H11N5O5
Molecular Weight257.2 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)[N+](=O)[O-])N=C(N)N.[N+](=O)(O)[O-]
InChIInChI=1S/C8H10N4O2.HNO3/c1-5-2-3-6(12(13)14)4-7(5)11-8(9)10;2-1(3)4/h2-4H,1H3,(H4,9,10,11);(H,2,3,4)
InChIKeyIINMQQJNRFDBMV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / 250 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Methyl-5-nitrophenyl)guanidine Nitrate: Key Intermediate


1-(2-Methyl-5-nitrophenyl)guanidine nitrate is a substituted phenylguanidine derivative bearing both a 2-methyl group and a 5-nitro group on the aromatic ring, furnished as a nitrate salt (molecular weight 257.21) . The compound serves as a critical pharmaceutical intermediate in the commercial synthesis of imatinib, a BCR-ABL tyrosine kinase inhibitor used for chronic myeloid leukemia and gastrointestinal stromal tumors [1]. The compound's precise substitution pattern is essential for the downstream construction of the imatinib molecular architecture via condensation and subsequent nitro group reduction [2].

1 Critical intermediate for imatinib synthesis (BCR-ABL inhibitor pathway studies)
2 Specific 2-methyl-5-nitro regioisomer required for downstream API architecture
3 Nitrate salt form as claimed in patented synthetic process

Why Substitution Fails for 1-(2-Methyl-5-nitrophenyl)guanidine Nitrate


Substitution of 1-(2-methyl-5-nitrophenyl)guanidine nitrate with closely related phenylguanidine analogs is chemically and procedurally prohibitive in validated synthetic routes. Regioisomers (e.g., 2-methyl-4-nitro or 3-nitro derivatives) lead to structurally divergent downstream intermediates that are incompatible with the intended molecular architecture of the target API . The nitrate counterion is not arbitrary: commercial imatinib processes explicitly utilize the nitrate salt, which is generated from the corresponding hydrochloride by treatment with concentrated nitric acid; alternative counterions cannot be interchanged without altering solubility, crystallization behavior, and subsequent condensation efficiency [1]. Furthermore, structure–activity relationship studies on the phenylguanidine chemotype demonstrate that the position of the aromatic substituent profoundly affects biological target engagement—a consideration that extends to impurity profiling where incorrect substitution patterns generate distinct impurity signatures requiring separate analytical qualification [2].

Regioisomer 4-Nitro analog (CAS 796738-73-3) is an impurity standard, not a viable synthetic intermediate; incorrect connectivity alters molecular architecture.
Salt Form Hydrochloride salt requires additional nitric acid conversion to nitrate; salt interchange may shift solubility and condensation efficiency.
SAR Context Substituent position on phenylguanidine can produce >200-fold IC50 variation; biological target engagement may not transfer across analogs.

Comparative Evidence for 1-(2-Methyl-5-nitrophenyl)guanidine Nitrate


5-Nitro vs. 4-Nitro Regioisomer for Imatinib Synthesis

The 2-methyl-5-nitrophenyl substitution pattern is the required regioisomer for imatinib intermediate synthesis. The alternative 2-methyl-4-nitrophenylguanidine nitrate (CAS 796738-73-3) is commercially supplied exclusively as a reference standard for impurity analysis, not as a viable synthetic intermediate for the active pharmaceutical ingredient . This regioisomeric distinction establishes that substitution at the 4-position versus the 5-position yields a compound that is structurally incapable of serving as a building block for imatinib, which demands the specific connectivity defined by the 5-nitro orientation.

Regioisomer Suitability
Reported
5-Nitro: API intermediate
4-Nitro: impurity standard only
Regioisomer identity critical for synthetic route fit
Based on commercial designations and patent routes; verify with analytical data.
Regioisomer Imatinib intermediate Positional isomer

Nitrate vs. Hydrochloride Counterion in Imatinib Synthesis

The nitrate salt (CAS 152460-08-7) is the specifically claimed counterion form in commercial imatinib synthetic processes. US Patent 7,674,901 explicitly describes the conversion of 1-(2-methyl-5-nitrophenyl)guanidine hydrochloride (CAS 1207534-99-3) to the nitrate salt by treatment with concentrated nitric acid [1]. This conversion step is integral to the patented process; the hydrochloride alone is not the direct intermediate for the condensation step. The nitrate counterion provides the appropriate solubility characteristics and crystalline form required for subsequent reaction steps.

Counterion Process Fit
Head-to-head
Nitrate: direct use in condensation
Hydrochloride: requires HNO₃ conversion step
Nitrate form aligns with patented process; HCl adds synthetic step
US Patent 7,674,901; industrial manufacturing context.
Counterion Salt form Imatinib Process chemistry

hOCT3 Inhibition: Phenylguanidine Substitution Effects

Structure–activity relationship studies on the phenylguanidine chemotype demonstrate that the presence and position of substituents on the phenyl ring critically modulate inhibitory potency at human organic cation transporter 3 (hOCT3). Pan et al. (2017) reported IC50 values ranging from 2.2 to >450 μM across a series of phenylguanidines, with a trend toward enhanced potency correlating with increased lipophilic character and the size of the substituent specifically at the phenyl 4-position, which exhibited a ceiling effect [1]. While 1-(2-methyl-5-nitrophenyl)guanidine nitrate itself was not directly assayed in this study, the SAR data establish that substituent position (e.g., 2-methyl, 5-nitro versus alternative substitution patterns) is a quantifiable determinant of biological activity within this chemotype class.

hOCT3 Inhibition SAR
Class-level
IC₅₀ range: 2.2 to >450 μM across analogs
Supports hOCT3 SAR interpretation; substitution pattern drives potency context
2-Methyl-5-nitro not directly assayed; class-level inference from Pan et al. 2017.
SAR hOCT3 Phenylguanidine Inhibitor

Purity Specification and Characterization

1-(2-Methyl-5-nitrophenyl)guanidine nitrate is commercially available with analytically verified purity of >97.0% as determined by two orthogonal methods: HPLC (area%) and nonaqueous titration . The melting point is reported as 218 °C [1]. In contrast, the free base form 1-(2-methyl-5-nitrophenyl)guanidine (CAS 152460-07-6) is available at 97% purity with a reported melting point range of 216–218 °C , and the sulfate salt variant (2-methyl-5-nitrophenyl)guanidine sulfate has been prepared at >99.7% purity [2]. The nitrate salt offers a well-characterized, stable crystalline form with established analytical specifications suitable for regulated pharmaceutical intermediate use.

Purity & Melting Point
Cross-study
Nitrate: >97% (HPLC), mp 218 °C
Free base: 97%, mp 216–218 °C
Sulfate: >99.7% (patent)
Nitrate salt provides defined specification for process control
Vendor specifications; orthogonal methods used.
Purity specification HPLC Analytical chemistry Quality control

Applications of 1-(2-Methyl-5-nitrophenyl)guanidine Nitrate


Imatinib API Intermediate Manufacturing

1-(2-Methyl-5-nitrophenyl)guanidine nitrate is the established industrial intermediate for the synthesis of imatinib base and its pharmaceutically acceptable salts [1]. The validated process, as documented in US Patent 7,674,901, utilizes this specific nitrate salt in the condensation step to construct the N-(2-methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine intermediate, which is subsequently reduced to yield the final API [2]. Procurement for this application demands the exact regioisomer (5-nitro, not 4-nitro) and salt form (nitrate, not hydrochloride) specified by the validated synthetic route.

hOCT3 Transporter Pharmacology Research

Based on structure–activity relationship evidence establishing phenylguanidines as a chemotype for human organic cation transporter 3 (hOCT3) inhibition, 1-(2-methyl-5-nitrophenyl)guanidine nitrate may serve as a tool compound for investigating the role of aromatic substitution patterns on transporter binding and inhibition [1]. The SAR study by Pan et al. (2017) demonstrated that substituent position and lipophilicity drive IC50 variation exceeding two orders of magnitude (2.2 to >450 μM) across phenylguanidine analogs, indicating that this specific substitution pattern (2-methyl, 5-nitro) represents a distinct pharmacological entity within the chemotype class for studying structure-transporter interaction relationships.

Imatinib Impurity Profiling & Reference Standards

1-(2-Methyl-5-nitrophenyl)guanidine nitrate and its process-related derivatives are relevant for impurity profiling in imatinib drug substance and drug product analysis [1]. The compound serves as a reference point for identifying and quantifying process-related impurities, including its regioisomeric counterpart 2-methyl-4-nitrophenylguanidine nitrate (CAS 796738-73-3), which is commercially supplied specifically as an impurity standard [2]. Analytical method development and validation for imatinib require access to the authentic nitrate salt intermediate to establish retention times, response factors, and detection limits.

Application
Selection Property
Validation Focus
Imatinib intermediate synthesis
5-Nitro regioisomer & nitrate salt identity
Process route fidelity; regioisomer verification by HPLC
hOCT3 transporter pharmacology
Phenylguanidine SAR interpretation
Substituent position and lipophilicity drive potency context
Imatinib impurity profiling
Authentic intermediate reference material
Retention time and response factor establishment

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